molecular formula C16H18O7 B11930385 (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

Cat. No.: B11930385
M. Wt: 322.31 g/mol
InChI Key: WTMHIVNZOSRKJU-MUMPLMHTSA-N
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Description

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylprop-2-enoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the cyclohexane ring. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations including aldol condensation, esterification, and selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenylprop-2-enoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and phenylprop-2-enoyl group allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R,5S)-1,3,4-trihydroxycyclohexane-1-carboxylic acid: Lacks the phenylprop-2-enoyl group, resulting in different chemical and biological properties.

    (1S,3S,4R,5S)-1,3,4-trihydroxy-5-methoxycyclohexane-1-carboxylic acid:

Uniqueness

The presence of the phenylprop-2-enoyl group in (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in various applications.

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m0/s1

InChI Key

WTMHIVNZOSRKJU-MUMPLMHTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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